molecular formula C13H26N2O4 B13510886 (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid

Cat. No.: B13510886
M. Wt: 274.36 g/mol
InChI Key: YSGAMWCUFJBECL-JTQLQIEISA-N
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Description

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a complex organic compound with a specific stereochemistry. It is often used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amino function. The synthesis may involve:

    Protection of the amino group: Using Boc anhydride in the presence of a base like triethylamine.

    Formation of the amide bond: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust and scalable protecting group strategies, along with efficient purification techniques like crystallization or chromatography, would be essential.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved could include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-6-amino-2-(dimethylamino)hexanoic acid: Lacks the Boc protecting group.

    (2S)-6-{[(benzyloxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid: Uses a different protecting group.

Uniqueness

The presence of the tert-butoxycarbonyl group in (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid provides unique stability and reactivity, making it particularly useful in synthetic chemistry and biological studies.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-9-7-6-8-10(11(16)17)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

YSGAMWCUFJBECL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C

Origin of Product

United States

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